molecular formula C8H14BClN2O2 B2447526 5-(Methylethylamino)pyridine-3-boronic acid hydrochloride CAS No. 2096334-91-5

5-(Methylethylamino)pyridine-3-boronic acid hydrochloride

Cat. No. B2447526
CAS RN: 2096334-91-5
M. Wt: 216.47
InChI Key: DJMOXNKFPKSVNZ-UHFFFAOYSA-N
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Description

5-(Methylethylamino)pyridine-3-boronic acid hydrochloride is a chemical compound with the CAS Number: 2096334-90-4 . It has a molecular weight of 180.01 . The IUPAC name for this compound is 5-[ethyl (methyl)amino]-3-pyridinylboronic acid .


Molecular Structure Analysis

The InChI code for 5-(Methylethylamino)pyridine-3-boronic acid hydrochloride is 1S/C8H13BN2O2/c1-3-11(2)8-4-7(9(12)13)5-10-6-8/h4-6,12-13H,3H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.


Chemical Reactions Analysis

While specific chemical reactions involving 5-(Methylethylamino)pyridine-3-boronic acid hydrochloride are not available, boronic acids are generally known to participate in various types of chemical reactions, including coupling reactions and condensation reactions .

Scientific Research Applications

Safety and Hazards

The safety data sheet for a similar compound, 5-(Methylthio)pyridine-3-boronic acid, indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

Boronic acids, including pyridine boronic acids, are commonly used as reagents in cross-coupling reactions such as the suzuki-miyaura coupling . In these reactions, the boronic acid acts as a nucleophile, donating an organic group to a transition metal catalyst .

Mode of Action

In the context of Suzuki-Miyaura coupling, the mode of action of 5-(Methylethylamino)pyridine-3-boronic acid-HCl involves its interaction with a transition metal catalyst, typically palladium . The reaction proceeds through several steps :

Biochemical Pathways

In the context of suzuki-miyaura coupling, the compound can facilitate the formation of carbon-carbon bonds, which are fundamental to many biochemical pathways .

Result of Action

As a reagent in suzuki-miyaura coupling, the compound can facilitate the formation of carbon-carbon bonds, which are fundamental to the structure of many organic compounds .

Action Environment

The action, efficacy, and stability of 5-(Methylethylamino)pyridine-3-boronic acid-HCl can be influenced by various environmental factors. These may include the presence of a suitable transition metal catalyst, the pH of the reaction environment, and the temperature and pressure conditions

properties

IUPAC Name

[5-[ethyl(methyl)amino]pyridin-3-yl]boronic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13BN2O2.ClH/c1-3-11(2)8-4-7(9(12)13)5-10-6-8;/h4-6,12-13H,3H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZKWWJKJEIAPAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CN=C1)N(C)CC)(O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14BClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Methylethylamino)pyridine-3-boronic acid hydrochloride

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